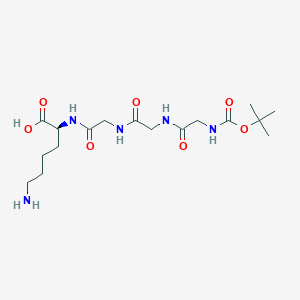
Boc-Gly-Gly-Gly-Lys-OH
描述
“Boc-Gly-Gly-Gly-Lys-OH” is a peptide sequence that is often used in peptide synthesis . The “Boc” in the name refers to a tert-butoxycarbonyl protective group, which is commonly used in peptide synthesis to protect the amine group of amino acids . The “Gly” and “Lys” refer to the amino acids glycine and lysine, respectively .
Synthesis Analysis
The synthesis of peptides like “Boc-Gly-Gly-Gly-Lys-OH” often involves the use of Boc-protected amino acids . The Boc group is well-known to be suitable for industrial chemistry and green chemistry, because only gases are generated without any other by-products in the deprotection step of the Boc group .Molecular Structure Analysis
The molecular structure of a similar compound, “Boc-Gly-Gly-OH”, has been reported . It has a molecular formula of C9H16N2O5 and a mono-isotopic mass of 232.105927 Da . The structure of “Boc-Gly-Gly-Gly-Lys-OH” would be similar, but with an additional glycine and lysine residue.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “Boc-Gly-Gly-Gly-Lys-OH” would likely involve the coupling of Boc-protected amino acids . This can be achieved through various methods, such as the use of coupling reagents or solid-phase peptide synthesis .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “Boc-Gly-Gly-OH”, have been reported . It has a density of 1.2±0.1 g/cm3, a boiling point of 315.9±25.0 °C at 760 mmHg, and a flash point of 144.9±23.2 °C . The properties of “Boc-Gly-Gly-Gly-Lys-OH” would be similar, but may vary due to the additional glycine and lysine residue.科学研究应用
Solid-Phase Peptide Synthesis (SPPS)
Boc-Gly-Gly-Gly-Lys-OH is commonly employed in solid-phase peptide synthesis. In this method, the Boc group serves as a protecting group for the amino acid residues. During SPPS, the peptide chain is elongated step by step on a solid support, allowing efficient and controlled assembly of complex peptides. Boc-Gly-Gly-Gly-Lys-OH acts as a building block for constructing longer peptides with specific sequences .
Environmentally Conscious Peptide Synthesis
Researchers are increasingly focused on environmentally friendly synthetic methods. Boc-Gly-Gly-Gly-Lys-OH plays a role in water-based peptide synthesis, which avoids the use of organic solvents. By utilizing microwave-assisted coupling reactions of nanosized reactants, nanoparticles, and nanomicelles, Boc-Gly-Gly-Gly-Lys-OH contributes to greener peptide production .
Neuroprotective Drug Analog Synthesis
Boc-Gly-Gly-Gly-Lys-OH participates in the synthesis of analogs for neuroprotective drugs. These compounds are designed to mimic natural peptides with potential therapeutic effects on neurological disorders. By modifying the Boc-Gly-Gly-Gly-Lys-OH backbone, researchers can explore novel drug candidates .
Promoter for Allylation Reactions
In organic synthesis, Boc-Gly-Gly-Gly-Lys-OH acts as a promoter for allylation reactions. Allylation involves introducing an allyl group into a molecule, often leading to valuable intermediates for further chemical transformations. Boc-Gly-Gly-Gly-Lys-OH facilitates these reactions, expanding its utility in synthetic chemistry .
Antibody-Drug Conjugates (ADCs)
Boc-Gly-Gly-Gly-Lys-OH, when modified with a cleavable linker, finds application in antibody-drug conjugates (ADCs). ADCs combine the specificity of antibodies with the potency of cytotoxic drugs. The Boc group allows controlled release of the drug payload upon internalization by target cells, enhancing therapeutic efficacy .
Enzyme Substrate and Inhibitor Preparation
Short protected peptide fragments derived from Boc-Gly-Gly-Gly-Lys-OH are useful for solution-phase synthesis. These fragments serve as enzyme substrates or inhibitors, aiding in biochemical studies and drug development. Researchers can tailor these peptides to interact with specific enzymes, providing valuable insights into biological processes .
安全和危害
The safety and hazards associated with “Boc-Gly-Gly-Gly-Lys-OH” would likely be similar to those of other Boc-protected peptides. It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
作用机制
Target of Action
Boc-Gly-Gly-Gly-Lys-OH, also known as N-tert-butyloxycarbonyl-glycyl-glycine, is a chemical compound that is commonly used as an amino acid protecting group . The primary targets of this compound are the amino groups of amino acids, specifically glycine residues .
Mode of Action
The compound interacts with its targets by attaching to the amino groups of the glycine residues, thereby protecting these groups from undergoing any unwanted side reactions during peptide synthesis . This is achieved through the esterification reaction, which synthesizes N-Boc amino acid esters for peptide chemistry .
Biochemical Pathways
The biochemical pathways affected by Boc-Gly-Gly-Gly-Lys-OH primarily involve peptide synthesis. The compound acts as a protecting group that is added during the synthesis of peptides or proteins. Once the appropriate conditions are met, the protecting group is removed, allowing the peptide chain to elongate .
Result of Action
The molecular and cellular effects of Boc-Gly-Gly-Gly-Lys-OH’s action primarily involve the successful synthesis of peptides or proteins without unwanted side reactions .
Action Environment
The action, efficacy, and stability of Boc-Gly-Gly-Gly-Lys-OH can be influenced by various environmental factors. For instance, while the compound is stable under normal temperatures, it may degrade under high temperatures, direct sunlight, or humid conditions . Therefore, it is typically stored under controlled conditions to maintain its stability and effectiveness .
属性
IUPAC Name |
(2S)-6-amino-2-[[2-[[2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]acetyl]amino]acetyl]amino]hexanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N5O7/c1-17(2,3)29-16(28)21-9-13(24)19-8-12(23)20-10-14(25)22-11(15(26)27)6-4-5-7-18/h11H,4-10,18H2,1-3H3,(H,19,24)(H,20,23)(H,21,28)(H,22,25)(H,26,27)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWOXYLAOMHRQJ-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCC(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N5O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



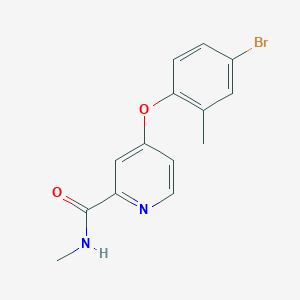

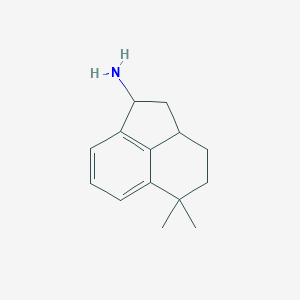

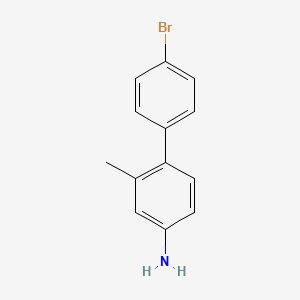

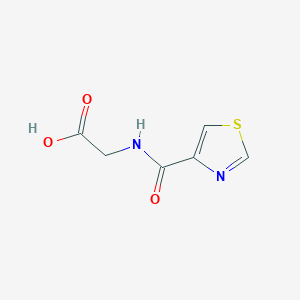
![ethyl 2-[(1-hydroxy-2,3-dihydro-1H-inden-4-yl)oxy]propanoate](/img/structure/B1529418.png)
![3-Bromo-1-[2-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B1529419.png)

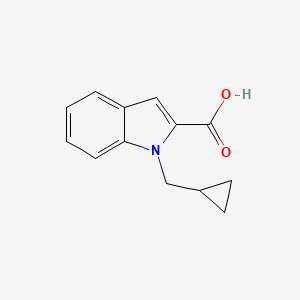
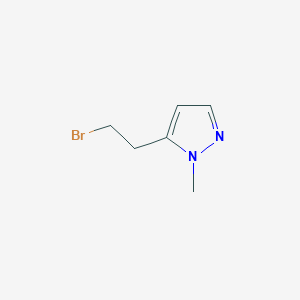
![3-[(2-Methoxyethanesulfonyl)methyl]benzene-1-sulfonyl chloride](/img/structure/B1529425.png)
